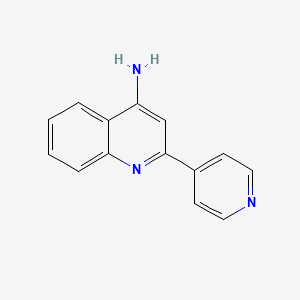
N~2~-Methyl-N-naphthalen-2-ylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-Methyl-N-naphthalen-2-ylglycinamide is an organic compound that belongs to the class of glycinamides It is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Methyl-N-naphthalen-2-ylglycinamide typically involves the reaction of naphthalene-2-carboxylic acid with methylamine and glycine. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. The reaction conditions may include elevated temperatures and specific solvents to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of N2-Methyl-N-naphthalen-2-ylglycinamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-Methyl-N-naphthalen-2-ylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthalene compounds.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as aluminum chloride (AlCl~3~).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated naphthalene derivatives.
Scientific Research Applications
N~2~-Methyl-N-naphthalen-2-ylglycinamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N2-Methyl-N-naphthalen-2-ylglycinamide involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially disrupting cellular processes. Additionally, the glycinamide moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but these interactions are believed to contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carboxamide: Similar structure but lacks the methyl group.
Naphthalene-2-sulfonamide: Contains a sulfonamide group instead of a glycinamide moiety.
Naphthalene-2-ylmethylamine: Similar naphthalene ring but different functional groups.
Uniqueness
N~2~-Methyl-N-naphthalen-2-ylglycinamide is unique due to the combination of its naphthalene ring and glycinamide moiety This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above
Properties
CAS No. |
65593-07-9 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(methylamino)-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C13H14N2O/c1-14-9-13(16)15-12-7-6-10-4-2-3-5-11(10)8-12/h2-8,14H,9H2,1H3,(H,15,16) |
InChI Key |
KGJQUSGEMZWWKP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-methyl-4-oxo-4,6-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11886480.png)
![9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11886488.png)

![1-Oxa-4-azaspiro[4.5]decane, 2-phenyl-](/img/structure/B11886493.png)







